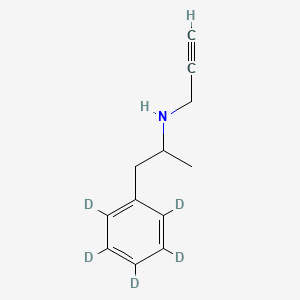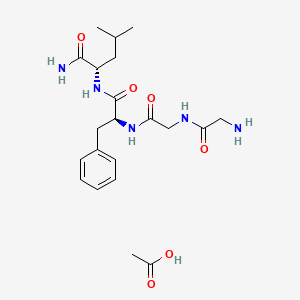![molecular formula C9H11N3 B564009 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) CAS No. 109442-40-2](/img/structure/B564009.png)
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) consists of a triazole ring fused to a pyridine ring, with a propan-2-yl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) can be achieved through various methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature.
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly approach results in the formation of 1,2,4-triazolo[1,5-a]pyridines through a tandem reaction mechanism. The reaction conditions are mild, and the products are obtained in good-to-excellent yields.
Industrial Production Methods
Industrial production of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and catalyst-free methods can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives.
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as a kinase inhibitor, with applications in cancer therapy.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. For example, it can act as an inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridine: Synthesized using microwave irradiation and known for its diverse biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor.
Properties
CAS No. |
109442-40-2 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.208 |
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-7(2)9-11-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3 |
InChI Key |
AFSHOBKMWHIQMF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C2N1C=CC=C2 |
Synonyms |
1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


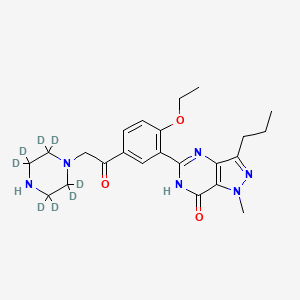
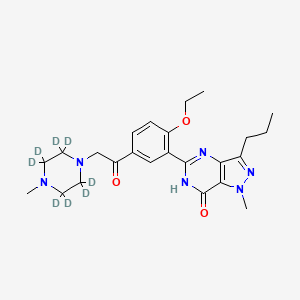
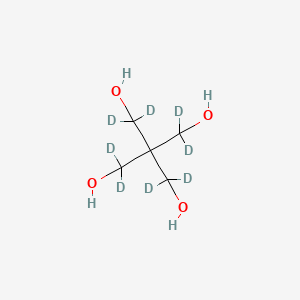
![(?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid](/img/structure/B563933.png)
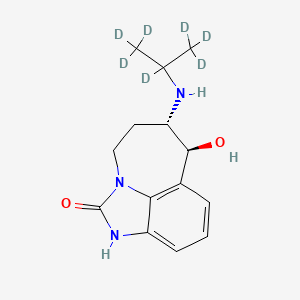
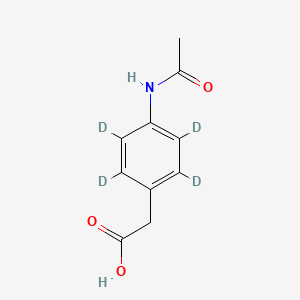
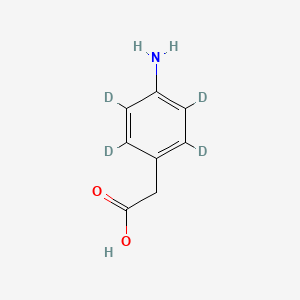
![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)

![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)
